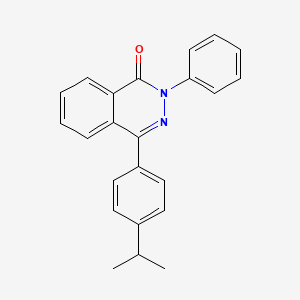
4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone, also known as IPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone has been reported to exhibit anti-inflammatory and antioxidant effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone has also been reported to scavenge free radicals, which can cause oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone in lab experiments is its relatively simple synthesis method and high yield. 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone is also stable under ambient conditions, which makes it easy to handle. However, one limitation of using 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone is its low solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for the study of 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone. One potential area of research is the development of new synthetic methods for 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone that can improve its yield and purity. Another area of research is the investigation of 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone's potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, the development of new derivatives of 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone with improved solubility and bioactivity could lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
The synthesis of 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone involves the reaction of 4-isopropylbenzaldehyde and benzophenone with ammonium acetate in the presence of acetic acid and ethanol. The reaction is carried out under reflux conditions and yields 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone as a yellow solid. This method has been reported to have a high yield and is relatively simple to perform.
Applications De Recherche Scientifique
4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone has been extensively studied for its potential applications in various fields such as medicine, materials science, and organic electronics. In medicine, 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Propriétés
IUPAC Name |
2-phenyl-4-(4-propan-2-ylphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c1-16(2)17-12-14-18(15-13-17)22-20-10-6-7-11-21(20)23(26)25(24-22)19-8-4-3-5-9-19/h3-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZPRELVILGKAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-4-[4-(propan-2-yl)phenyl]phthalazin-1(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1-methyl-1H-imidazol-2-yl)-1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]piperidine](/img/structure/B5683132.png)
![6-{[(3S*,4R*)-3-(dimethylamino)-4-isopropylpyrrolidin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B5683141.png)
![6-methyl-1-{3-oxo-3-[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}-2(1H)-pyridinone](/img/structure/B5683143.png)
![3-methyl-6-{5-[1-(4-piperidinyl)-2-pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridazine dihydrochloride](/img/structure/B5683147.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B5683151.png)

![(4R)-N,N-diethyl-1-methyl-4-({5-[(methylthio)methyl]-2-furoyl}amino)-L-prolinamide](/img/structure/B5683166.png)
![1-methyl-8-(4-methylquinolin-2-yl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5683168.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5683177.png)
![2-methyl-6-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5683185.png)
![1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5683192.png)

![5-[4-(methylthio)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5683206.png)